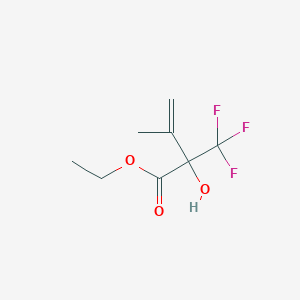
Ethyl2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is a versatile chemical compound with a unique structure that includes a trifluoromethyl group. This compound is used in various scientific research applications due to its distinctive properties, making it valuable in fields such as organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate can be achieved through several methods. One common approach involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be conducted under conventional or microwave irradiation methods .
Industrial Production Methods
Industrial production of this compound often involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can be used to convert the ester group into an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, trifluoroacetimidoyl chloride, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents such as acetonitrile and specific temperature controls to optimize yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while substitution reactions can produce a variety of trifluoromethylated derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is widely used in scientific research due to its unique properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate involves its interaction with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. This group can participate in various chemical reactions, leading to the formation of new compounds with enhanced properties .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate can be compared with other trifluoromethyl-containing compounds. Some similar compounds include:
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and exhibit similar reactivity.
Trifluoromethyl sulfone: This compound has a similar structure but different chemical properties due to the presence of the sulfone group
Conclusion
Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is a valuable compound in scientific research due to its unique properties and versatility. Its applications in organic synthesis, medicinal chemistry, and material science make it an important tool for researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Eigenschaften
Molekularformel |
C8H11F3O3 |
|---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate |
InChI |
InChI=1S/C8H11F3O3/c1-4-14-6(12)7(13,5(2)3)8(9,10)11/h13H,2,4H2,1,3H3 |
InChI-Schlüssel |
BECDMUWARKAAJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=C)C)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


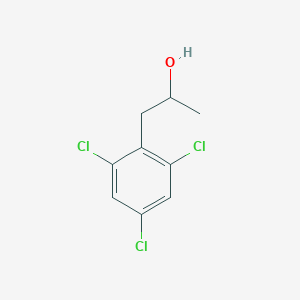
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
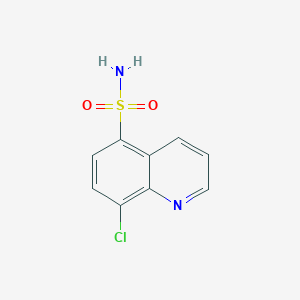
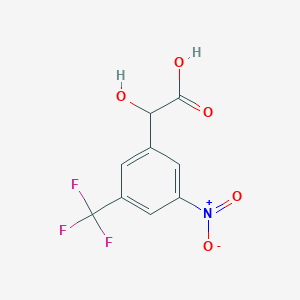
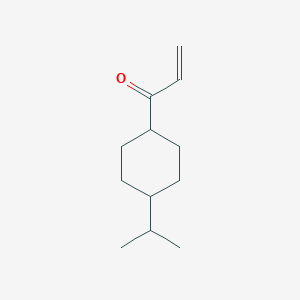
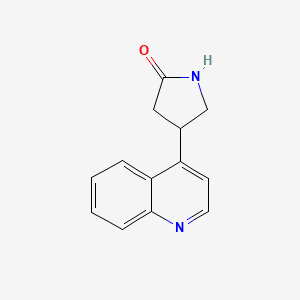
![N-(2-acetylphenyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide;hydrochloride](/img/structure/B13551424.png)
![tert-butylN-[2-(hexylamino)ethyl]carbamate](/img/structure/B13551430.png)
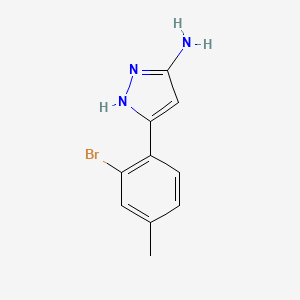

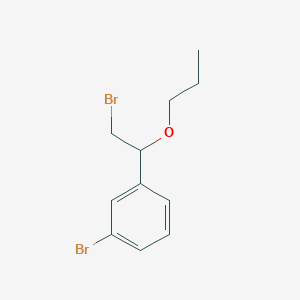
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)

